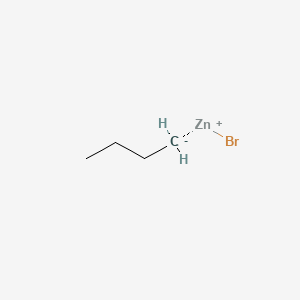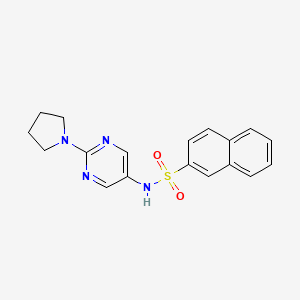![molecular formula C20H29NO4S B2807121 N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 445473-52-9](/img/structure/B2807121.png)
N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Adamantane derivatives are explored for their unique chemical reactivity and potential in synthesizing complex molecular architectures. For instance, the synthesis and reactions of alkali metal 2-(1-adamantyl)ethynethiolates with electrophiles demonstrate the versatility of adamantane-containing compounds in organic synthesis (Petrov et al., 2010).
- The development of novel synthesis methods, such as those involving the condensation of 1,4-dimethoxybenzene with paraformaldehyde to create unique supramolecular architectures, highlights the potential for innovation in material science using dimethoxybenzenesulfonamide derivatives (Ogoshi et al., 2008).
Materials Science
- Adamantane and its derivatives are integral in designing new materials, such as in the synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers for functionalizing polymeric materials (Hori et al., 2011).
- The ability to form inclusion complexes, as shown by tetrakis(dimethoxyphenyl)adamantane, indicates potential applications in molecular storage, slow release of active ingredients, and structure elucidation (Schwenger et al., 2015).
Biomedical Applications
- Adamantane-based sulfonamides have shown promise in various biomedical applications, including as antimicrobial agents and in the development of anti-HIV therapies (El-Emam et al., 2004).
- Research into adamantane-containing compounds extends to exploring their potential as inhibitors of hypoxia-inducible factors (HIF-1), highlighting their role in anti-cancer therapies (Mun et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the arachidonic acid cascade , which is involved in the conversion of fatty acid epoxides, primarily those derived from arachidonic acid, into vicinal diols .
Mode of Action
The compound interacts with its target, the sEH enzyme, by inhibiting its activity . The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against sEH . This interaction results in changes in the enzyme’s function, leading to alterations in the arachidonic acid cascade .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid cascade . This cascade is responsible for the conversion of fatty acid epoxides into vicinal diols . By inhibiting sEH, the compound disrupts this conversion process, leading to alterations in the levels of fatty acid epoxides and vicinal diols in the body .
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments can improve the solubility of the compound in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of sEH, leading to disruption of the arachidonic acid cascade . On a cellular level, one study indicated that a similar compound resulted in a significant accumulation of cell-cycle arrest, with a decrease in G0/G1 phase and an increase in G2/M phase arrest
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-24-17-3-4-18(25-2)19(10-17)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSYTXSWYBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)


![4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807045.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)

